Cas no 2229100-29-0 (5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid)

5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid
- EN300-1934870
- 2229100-29-0
- 5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid
-
- インチ: 1S/C12H15BrO3/c1-12(16,11(14)15)8-2-3-9-4-6-10(13)7-5-9/h4-7,16H,2-3,8H2,1H3,(H,14,15)
- InChIKey: IFFPERDBZFZKPD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CCCC(C(=O)O)(C)O
計算された属性
- せいみつぶんしりょう: 286.02046g/mol
- どういたいしつりょう: 286.02046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1934870-0.1g |
5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |
2229100-29-0 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1934870-2.5g |
5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |
2229100-29-0 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1934870-10.0g |
5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |
2229100-29-0 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-1934870-5g |
5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |
2229100-29-0 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1934870-10g |
5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |
2229100-29-0 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1934870-0.5g |
5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |
2229100-29-0 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1934870-5.0g |
5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |
2229100-29-0 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-1934870-0.05g |
5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |
2229100-29-0 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1934870-0.25g |
5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |
2229100-29-0 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1934870-1.0g |
5-(4-bromophenyl)-2-hydroxy-2-methylpentanoic acid |
2229100-29-0 | 1g |
$1272.0 | 2023-05-31 |
5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acidに関する追加情報
Introduction to 5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid (CAS No. 2229100-29-0)
5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229100-29-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a 4-bromophenyl group and a hydroxyl-substituted pentanoic acid backbone, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid consists of a branched five-carbon chain with a carboxylic acid functional group at one end and a hydroxyl group on the second carbon. The presence of the 4-bromophenyl moiety introduces a halogenated aromatic ring, which is a common feature in many biologically active molecules. This structural motif allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the 4-bromophenyl scaffold. The bromine atom in this position enhances lipophilicity and metabolic stability, making it an attractive feature for drug design. Additionally, the hydroxyl group provides a site for hydrogen bonding interactions, which can be crucial for binding to biological targets. These characteristics have positioned 5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid as a versatile building block for medicinal chemists.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are implicated in various diseases, including cancer. By incorporating the 4-bromophenyl and hydroxyl functionalities into a kinase inhibitor scaffold, researchers can fine-tune binding affinity and selectivity. For instance, recent studies have demonstrated that derivatives of 5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid exhibit inhibitory activity against specific kinases, making them promising candidates for further development.
Another area where this compound has shown promise is in the development of anti-inflammatory agents. Chronic inflammation is associated with numerous pathological conditions, and targeting inflammatory pathways has become a major focus in drug discovery. The structural features of 5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid, particularly the hydroxyl group and the aromatic ring, allow for interactions with inflammatory mediators and signaling proteins. Preliminary studies suggest that certain derivatives may modulate inflammatory responses by inhibiting key enzymes such as COX-2 or LOX.
The synthesis of 5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid typically involves multi-step organic transformations starting from readily available precursors. The introduction of the 4-bromophenyl group can be achieved through bromination reactions on phenyl-containing compounds, while the hydroxyl and carboxylic acid functionalities can be incorporated via oxidation or hydrolysis steps. Advanced synthetic methodologies, such as asymmetric hydrogenation or enzymatic resolutions, may also be employed to enhance enantioselectivity and yield.
In conclusion, 5-(4-Bromophenyl)-2-hydroxy-2-methylpentanoic acid (CAS No. 2229100-29-0) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.
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